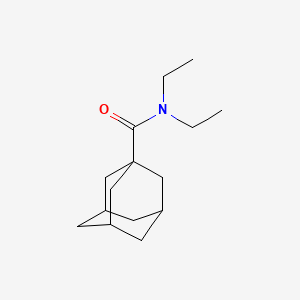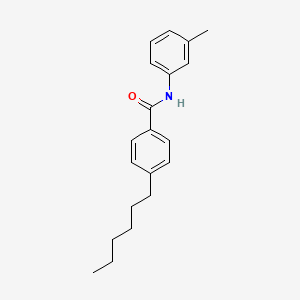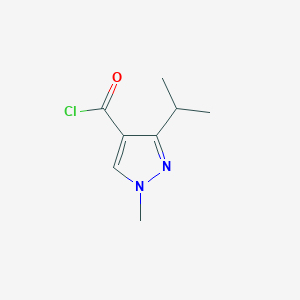
N,N-diethyladamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-ジエチルアダマンタン-1-カルボキサミドは、ユニークなケージ状構造を持つ炭化水素であるアダマンタンから誘導された化合物です。この化合物は、アダマンタンコアにカルボキサミド基が結合し、窒素原子に2つのエチル基が結合していることを特徴としています。アダマンタン構造は分子に高い安定性と剛性を与え、さまざまな化学的および生物学的研究の対象として興味深いものとなっています。
準備方法
合成経路と反応条件
N,N-ジエチルアダマンタン-1-カルボキサミドの合成は、通常、アダマンタン-1-カルボン酸をジエチルアミンでアミド化することにより行われます。 一般的な方法の1つは、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用してカルボン酸を活性化し、次にジエチルアミンを加えて目的のアミドを生成することです 。この反応は通常、ジクロロメタンなどの不活性溶媒中で室温で行われます。
工業生産方法
N,N-ジエチルアダマンタン-1-カルボキサミドの工業生産は、同様の合成経路を使用しますが、より大規模に行われる可能性があります。連続フロー反応器や自動システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、最終生成物の精製は、通常、再結晶またはクロマトグラフィー技術によって行われます。
化学反応の分析
反応の種類
N,N-ジエチルアダマンタン-1-カルボキサミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、対応するN-酸化物を生成するために酸化することができます。
還元: 還元反応は、カルボキサミド基をアミンに変換することができます。
置換: アダマンタンコアは、水素原子が他の官能基に置き換えられる置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤がしばしば使用されます。
置換: ハロゲン化反応は、触媒の存在下で塩素や臭素などのハロゲンを使用して行うことができます。
生成される主な生成物
酸化: N,N-ジエチルアダマンタン-1-カルボキサミドN-酸化物の生成。
還元: N,N-ジエチルアダマンタン-1-アミンの生成。
置換: ハロゲン化アダマンタン誘導体の生成。
科学研究への応用
N,N-ジエチルアダマンタン-1-カルボキサミドは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗ウイルス剤や抗菌剤などの潜在的な生物活性について研究されています。
医学: アダマンタンコアの安定性により、ドラッグデリバリーシステムにおける潜在的な用途について調査されています。
科学的研究の応用
N,N-diethyladamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to the stability of the adamantane core.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
N,N-ジエチルアダマンタン-1-カルボキサミドの作用機序は、特定の分子標的との相互作用を含みます。アダマンタンコアは、生物学的膜と相互作用する可能性のある剛性のある足場を提供し、その機能を破壊する可能性があります。カルボキサミド基は、標的タンパク質と水素結合を形成し、その活性を影響を与える可能性があります。関与する正確な分子経路は、特定の用途と標的により異なります。
類似の化合物との比較
類似の化合物
N,N-ジメチルアダマンタン-1-カルボキサミド: エチル基の代わりにメチル基を持つ同様の構造。
アダマンタン-1-カルボキサミド: 窒素原子にジエチル置換がありません。
N-エチルアダマンタン-1-カルボキサミド: 窒素原子にエチル基が1つだけ含まれています。
独自性
N,N-ジエチルアダマンタン-1-カルボキサミドは、窒素原子に2つのエチル基が存在するため、その化学反応性と生物活性に影響を与える可能性があります。アダマンタンコアは高い安定性をもたらし、さまざまな用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
N,N-dimethyladamantane-1-carboxamide: Similar structure but with methyl groups instead of ethyl groups.
Adamantane-1-carboxamide: Lacks the diethyl substitution on the nitrogen atom.
N-ethyladamantane-1-carboxamide: Contains only one ethyl group on the nitrogen atom.
Uniqueness
N,N-diethyladamantane-1-carboxamide is unique due to the presence of two ethyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. The adamantane core provides significant stability, making it a valuable compound for various applications.
特性
分子式 |
C15H25NO |
|---|---|
分子量 |
235.36 g/mol |
IUPAC名 |
N,N-diethyladamantane-1-carboxamide |
InChI |
InChI=1S/C15H25NO/c1-3-16(4-2)14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,3-10H2,1-2H3 |
InChIキー |
ZQWHHCSEGLAVTC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C12CC3CC(C1)CC(C3)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)

![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)
![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)



![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
